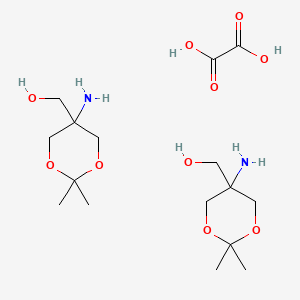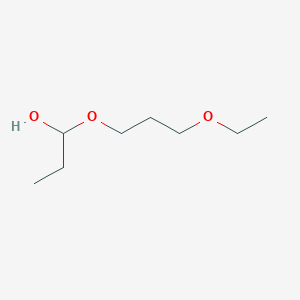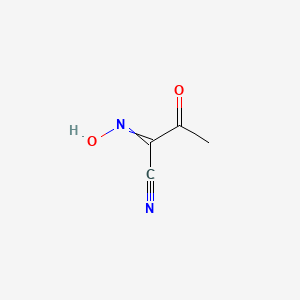
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol typically involves the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane-5-yl methanol. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is often obtained in high purity through advanced purification techniques such as chromatography and distillation .
化学反応の分析
Types of Reactions
5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halides or esters.
科学的研究の応用
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-amine: Similar structure but lacks the hydroxyl group.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Contains an additional hydroxyl group at a different position.
Uniqueness
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
特性
CAS番号 |
97583-52-3 |
|---|---|
分子式 |
C16H32N2O10 |
分子量 |
412.43 g/mol |
IUPAC名 |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/2C7H15NO3.C2H2O4/c2*1-6(2)10-4-7(8,3-9)5-11-6;3-1(4)2(5)6/h2*9H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
GVMGBQAHSOLAIK-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
正規SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)


![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)

![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)




